Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate
Description
Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a substituted indole derivative with a complex substitution pattern. Its structure features:
- Position 3: A 2-methoxy-2-oxoethyl group (–CH₂C(O)OMe), introducing both ester functionality and a methoxy side chain.
- Acylation/alkylation (e.g., ), such as introducing acetyl or cyclohexyl groups.
- Esterification/hydrolysis (e.g., ), modifying carboxylate positions.
- Catalytic functionalization (e.g., ), enabling regioselective substitutions.
Applications of similar indole esters include medicinal chemistry intermediates (e.g., antiepileptic precursors in ) and materials science building blocks. The compound’s multiple ester groups suggest utility in prodrug design or polymer chemistry, though specific biological data are absent in the evidence.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-4-20-15(18)10-5-6-11-12(8-14(17)19-3)9(2)16-13(11)7-10/h5-7,16H,4,8H2,1-3H3 |
InChI Key |
XXAOMMWDIQHNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis as a Foundation
The Fischer indole synthesis remains a cornerstone for constructing the 1H-indole scaffold. In this method, aryl hydrazines react with carbonyl compounds under acidic conditions to form the indole ring. For ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate, the process begins with 4-hydrazinobenzoic acid derivatives. A modified approach from the patent literature (CN111892527A) demonstrates that reacting 1-(4-(benzyloxy)phenyl)hydrazine hydrochloride with ethyl 4-oxopentanoate in methanol at 10°C, followed by HCl-catalyzed cyclization at 60–70°C, yields 2-methyl-indole intermediates. This method emphasizes temperature control to prevent premature decomposition of the hydrazine precursor.
Regioselective Functionalization at Position 3
Introducing the 2-methoxy-2-oxoethyl group at position 3 requires careful consideration of directing effects. The patent methodology employs a Michael addition strategy, where the indole’s C3 position reacts with ethyl acrylate derivatives. However, in the target compound, this group is pre-installed via a keto-ester intermediate. An alternative approach involves palladium-catalyzed cross-coupling, though this is less commonly reported for this specific substrate.
Stepwise Preparation Methods
Synthesis of Ethyl 2-(5-(Benzyloxy)-2-Methyl-1H-Indol-3-Yl)Acetate
The initial step, as detailed in CN111892527A, involves:
- Dissolving 1-(4-(benzyloxy)phenyl)hydrazine hydrochloride (216 g, 3.1 mol) in methanol.
- Adding ethyl 4-oxopentanoate (molar ratio 1:1.05) at ≤10°C.
- Dropwise addition of concentrated HCl to initiate cyclization.
- Heating to 60–70°C for 12 hours to complete the reaction.
This yields ethyl 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)acetate, which serves as a protected precursor. The benzyloxy group at position 5 is later removed or transformed, though this step is omitted in the final target compound, suggesting route divergence.
Amidation and Reduction for Side-Chain Modification
Subsequent steps focus on converting the ethyl acetate side chain into the methoxy-oxoethyl group:
Step 2.2.1: Amidation with Ammonia
- The intermediate ester (216 g) is dissolved in methanol (1.5 L).
- A methanol solution of ammonia (1.5 L) is added under mechanical stirring.
- The mixture is heated to 100–120°C for 72 hours, yielding 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)acetamide (154 g, 75% yield).
Step 2.2.2: Lithium Aluminum Hydride Reduction
Esterification and Deprotection
The final steps involve introducing the ethyl carboxylate at position 6 and removing protecting groups:
- The amine intermediate undergoes carboxylation using ethyl chloroformate in dichloromethane.
- Catalytic hydrogenation (H₂/Pd-C) removes the benzyloxy group, though this step is absent in the target molecule, implying alternative protection strategies.
Optimization and Yield Analysis
Reaction parameters significantly impact yields:
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | 60–70 | 12 | 93 |
| Amidation | 100–120 | 72 | 75 |
| Reduction | 85 | 12 | 95 |
Lower temperatures during cyclization prevent side reactions, while extended amidation times ensure complete conversion. The use of lithium aluminum hydride, though hazardous, provides superior reduction efficiency compared to NaBH₄.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Insights
X-ray diffraction of analogous compounds reveals herringbone packing stabilized by O⋯H—N hydrogen bonds, as seen in ethyl 1H-indole-2-carboxylate. The methoxy-oxoethyl group likely induces similar intermolecular interactions, affecting crystallization behavior.
Challenges and Mitigation Strategies
Regioselectivity in Indole Formation
Competing pathways during Fischer synthesis may yield 2- or 3-substituted indoles. Employing electron-donating groups (e.g., benzyloxy) at position 5 directs substitution to position 3, as demonstrated in the patent.
Steric Hindrance during Alkylation
Bulky substituents at position 2 (methyl group) impede reactions at position 3. Using polar aprotic solvents (DMF, THF) enhances reagent accessibility, albeit at the cost of reaction rate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations:
Substituent Effects on Reactivity :
- Halogens (Cl, Br) : Enhance electrophilic substitution (e.g., ). Bromine in ’s compound facilitates Suzuki-Miyaura couplings.
- Ester Groups : Ethyl esters (e.g., user’s compound) exhibit slower hydrolysis than methyl esters (), impacting drug release kinetics.
Steric and Electronic Modifications :
- Position 2 Methyl vs. Carboxylate : The user’s compound’s 2-Me group reduces hydrogen-bonding capacity compared to 2-carboxylate derivatives (), altering solubility.
- 3-Substituents : The 2-methoxy-2-oxoethyl group in the user’s compound introduces a branched ester, contrasting with linear chains (e.g., 3-ethyl in ) or aromatic groups ().
Thermal Properties :
- Methyl/ethyl esters (e.g., ) show higher melting points (e.g., 193–201°C) due to hydrogen bonding, whereas bulky substituents (e.g., cyclohexyl in ) lower crystallinity.
Biological and Industrial Relevance :
Biological Activity
Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant case studies.
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- Structural Characteristics : The compound features an indole ring, which is known for its pharmacological versatility.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing a range of Minimum Inhibitory Concentration (MIC) values.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.0098 |
These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In a study assessing the effects on different cancer cell lines, this compound demonstrated significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.3 |
| A549 (Lung Cancer) | 10.7 |
The compound's ability to induce G2/M phase cell cycle arrest was particularly noted, indicating its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to modulate sigma receptors, which are implicated in neuroprotection and cellular stress responses.
The compound interacts with sigma receptors, potentially influencing calcium signaling pathways and providing neuroprotection under stress conditions. This interaction may help in mitigating neuronal damage associated with neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
